N,N-Dimethylhexylamine-N-oxide
Overview
Description
N,N-Dimethylhexylamine-N-oxide is a chemical compound with the linear formula CH3(CH2)5N(O)(CH3)2 . It is used as an ion-pairing agent to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media . It is also used in the determination of five monophosphate nucleotides in baby foods .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylhexylamine-N-oxide is represented by the SMILES string CCCCCCN+©[O-] . The molecular weight of this compound is 145.24 .Chemical Reactions Analysis
N,N-Dimethylhexylamine-N-oxide is involved in the Cope Elimination reaction . In this reaction, a tertiary amine is oxidized to an N-oxide with H2O2 and then heated, which results in syn elimination giving an alkene product .Physical And Chemical Properties Analysis
N,N-Dimethylhexylamine-N-oxide is a non-ionic compound . It has a molecular weight of 145.24 . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Anticancer Agent Activation
N,N-Dimethylhexylamine-N-oxide, as a component of prodrugs like AQ4N, plays a crucial role in the activation of anticancer agents. AQ4N is converted to the active form AQ4 by the reduction of N-oxides to dimethylamino substituents. This process is catalyzed efficiently by certain cytochrome P450 enzymes, particularly under hypoxic conditions found in solid tumors (Nishida, Lee, & de Montellano, 2010).
Identification in Mass Spectrometry
Aliphatic or aromatic tertiary N-oxides, including N,N-Dimethylhexylamine-N-oxide, can be identified in mass spectrometric analysis. This is done through ion/molecule reactions and dissociation reactions, allowing for the identification of these compounds based on their mass-to-charge ratio and characteristic fragment ions (Duan, Fu, Gillespie, Winger, & Kenttämaa, 2009).
Photoreaction and Isomerization
The photoreaction of ozone-dimethylamine complexes has been studied, revealing the production of dimethylamine-N-oxide and its isomerization to N,N-dimethylhydroxylamine. This process involves intermolecular oxygen-atom transfer and intramolecular hydrogen-atom migration, indicating potential applications in photochemical reactions (Kamata, Akai, & Nakata, 2018).
Synthesis of Propargylamine
N,N-Dimethylhexylamine-N-oxide is utilized in the synthesis of N,N-dimethylpropargylamines through Cu(II)-catalyzed oxidative alkynylation reactions. This method is significant for the synthesis of compounds containing the propargylamine moiety, which are important in various chemical and pharmaceutical applications (Xu, Yu, Feng, & Bao, 2011).
Oxidation in Water Treatment
In water treatment processes, the oxidation of N-nitrosodimethylamine (NDMA) precursors with ozone and chlorine dioxide is a critical step. N,N-Dimethylhexylamine-N-oxide, as a tertiary amine, is involved in these reactions, influencing the formation potential of NDMA, a carcinogenic compound. Understanding these mechanisms is vital for improving water treatment methods (Lee, Schmidt, Yoon, & von Gunten, 2007).
Encapsulation and Compression Studies
The encapsulation of N,N-Dimethylhexylamine-N-oxide in molecular containers has been studied, demonstrating how N-oxides with varying alkyl chain lengths behave when encapsulated. These studies are important for understanding molecular interactions and the design of advanced encapsulation systems (Galán, Espelt, & Ballester, 2016).
NDMA Formation Mechanisms
The formation mechanisms of NDMA from dimethylamine during various treatment processes, including the role of N,N-Dimethylhexylamine-N-oxide, have been investigated. This research contributes to a deeper understanding of NDMA formation and potential mitigation strategies in water treatment and environmental management (Liu & Zhong, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethylhexan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRMITYYFKZLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391165 | |
Record name | N,N-Dimethylhexylamine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylhexylamine-N-oxide | |
CAS RN |
34418-88-7 | |
Record name | N,N-Dimethylhexylamine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylhexylamine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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